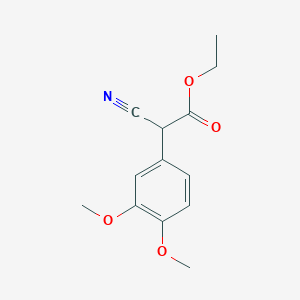

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Vue d'ensemble

Description

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate: is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. This compound is known for its unique structure, featuring a cyano group and two methoxy groups on a phenyl ring, making it a valuable intermediate in organic synthesis and various scientific applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzaldehyde as the starting material.

Reaction Steps: The aldehyde undergoes a Knoevenagel condensation with cyanoacetate in the presence of a base (e.g., piperidine) to form the intermediate ethyl cyanoacetate derivative.

Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Batch Process: Industrial production often employs a batch process where the reaction is carried out in large reactors under controlled temperature and pressure conditions.

Catalysts: Various catalysts, such as Lewis acids, may be used to enhance the reaction efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of ethyl 2-(3,4-dimethoxyphenyl)ethylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are typical reagents.

Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Ethyl 2-(3,4-dimethoxyphenyl)ethylamine.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor and Anticancer Activity

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate has been investigated for its potential anticancer properties. Studies suggest that compounds containing methoxy substituents enhance lipophilicity and biological activity, making them promising candidates for cancer treatment. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including MCF-7 breast cancer cells .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been utilized in the preparation of substituted pyridines that exhibit significant anticancer activity due to their structural modifications at the 2-position . Additionally, it is involved in the synthesis of tetrahydroquinolines through multi-component reactions that demonstrate excellent yields and biological activity .

Polymer Chemistry

Copolymers and Functional Materials

this compound is used in the synthesis of halogen-substituted copolymers with vinyl acetate. These copolymers exhibit unique properties suitable for various applications, including catalysis and material science. For instance, halogen ring-substituted variants have been reported to facilitate the synthesis of thiazacridine derivatives with anticancer properties .

Catalytic Applications

The compound's derivatives have also been explored for catalytic applications. Research indicates that these compounds can form highly loaded multi-walled carbon nanotube (MWCNT)-polyamine hybrids that exhibit enhanced catalytic activity in organic transformations .

Antioxidant Properties

Biological Activity Studies

Research has demonstrated that this compound derivatives possess notable antioxidant properties. Compounds with specific substitutions on the phenyl ring showed increased activity in scavenging free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Székely et al., 2008 | Synthesis and evaluation of cyanoacetamides | Antituberculosis agents |

| Wei Zhou et al., 2009 | Antitumor activity of non-natural acrylamides | Cancer therapy |

| Madhavi et al., 2016 | Antioxidant and antibacterial activities | Pharmaceutical development |

Mécanisme D'action

The mechanism by which Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition of specific enzymes involved in disease pathways.

Receptors: Binding to receptors to modulate signal transduction pathways.

Comparaison Avec Des Composés Similaires

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate: Similar structure but with a different placement of the cyano group.

Ethyl 2-cyano-4-(3-methyl-2-oxazolidinylidene)-2-butenoate: Contains a different functional group on the phenyl ring.

2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, ethyl ester: Another ester derivative with a similar core structure.

Uniqueness: Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate stands out due to its specific arrangement of functional groups, which influences its reactivity and applications in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in organic synthesis and beyond.

Activité Biologique

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with substituted phenyl compounds. The product can be characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity. For example, one study reported the synthesis of similar compounds where yields were around 81% with melting points ranging from 118°C to 176°C, indicating successful synthesis and isolation .

Antioxidant Activity

The compound exhibits notable antioxidant properties . In various assays, including DPPH radical scavenging and lipid peroxidation inhibition, it demonstrated significant activity. The presence of the methoxy groups on the phenyl ring is believed to enhance its radical scavenging ability. A comparative analysis showed that compounds with hydroxyl groups at specific positions had superior antioxidant activity compared to those with methoxy substitutions .

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound | 75 | 65 |

| Compound G (hydroxyl substitution) | 85 | 78 |

| Compound E (methoxy substitution) | 55 | 50 |

Antibacterial Activity

In terms of antibacterial activity , this compound has been tested against various bacterial strains. It showed promising results against both Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. In vitro tests indicated that it could induce apoptosis in cancer cell lines like MDA-MB-231. The compound was found to enhance caspase-3 activity significantly, suggesting a mechanism that involves the mitochondrial apoptotic pathway .

| Cell Line | IC50 (µM) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| MDA-MB-231 | 10 | 1.5 times increase |

| HeLa | 15 | 1.3 times increase |

Case Studies

- Antioxidant Study : A study evaluated various derivatives of ethyl cyano compounds for their antioxidant activities using four different methods. This compound was among the top performers in scavenging free radicals .

- Antibacterial Evaluation : Another research focused on the antibacterial effects of cyano-substituted compounds against clinical isolates of bacteria. The results demonstrated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

- Cancer Research : A comprehensive study on the effects of this compound on breast cancer cells highlighted its ability to inhibit cell proliferation and induce apoptotic pathways effectively .

Propriétés

IUPAC Name |

ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHESBDUINPOZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510533 | |

| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36848-69-8 | |

| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.